molecular formula C8H10N2O3 B1383302 Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate CAS No. 1803583-26-7

Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate

Cat. No.: B1383302
CAS No.: 1803583-26-7
M. Wt: 182.18 g/mol
InChI Key: NPMNUVPAPBRJEM-UHFFFAOYSA-N
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Description

“Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate” is a chemical compound with the CAS Number: 1803583-26-7 . It has a molecular weight of 182.18 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, such as “this compound”, can be achieved from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides . This one-pot synthesis-arylation strategy features a second stage copper-catalyzed 1,3,4-oxadiazole arylation .


Molecular Structure Analysis

The InChI Code of this compound is 1S/C8H10N2O3/c1-12-7(11)4-6-9-10-8(13-6)5-2-3-5/h5H,2-4H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The reaction sequence for the synthesis of 1,3,4-oxadiazoles, including “this compound”, tolerates (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 182.18 and is typically stored at 4 degrees Celsius .

Scientific Research Applications

Antifungal Activity

Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate and its derivatives have shown potential as antifungal agents. A study synthesized various 1,3,4-oxadiazole derivatives and evaluated them for antifungal activity, finding moderate to good effectiveness (Shelke et al., 2014).

Antimicrobial Properties

The compound's derivatives have been synthesized and tested for antimicrobial activity. Some derivatives displayed moderate antimicrobial activity, suggesting potential in developing new antimicrobial agents (Mhaske et al., 2017).

Anticancer Applications

Research has explored the anticancer potential of 1,3,4-oxadiazole derivatives, including those derived from this compound. Various derivatives were synthesized and tested for cytotoxic activity against cancer cell lines, showing promising results (Varshney et al., 2015).

Anti-Diabetic Potential

The compound's derivatives have been studied for their potential as anti-diabetic agents. Bi-heterocyclic compounds synthesized from the compound were tested for α-glucosidase enzyme inhibition, showing potent inhibitory potential, suggesting their use as anti-diabetic agents (Abbasi et al., 2020).

Fluorescent Compounds Synthesis

Researchers synthesized novel fluorescent compounds using derivatives of 1,3,4-oxadiazoles, showcasing their utility in developing fluorescent markers for various applications (Ho & Yao, 2009).

Computational Studies and Theoretical Insights

Computational studies, such as density functional theory, have been used to study the thermal cycloreversion of 1,3,4-oxadiazoline derivatives. These studies provide theoretical insights into the chemical behavior of these compounds under different conditions (Czardybon et al., 2005).

Safety and Hazards

The safety information for “Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate” and similar compounds could involve further investigations into their activity as anticancer, antimicrobial, and antiviral agents . The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has depended on carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N-acyl hydrazones . Future research could explore alternative synthesis methods.

Biochemical Analysis

Biochemical Properties

Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This interaction can inhibit the enzyme’s activity, leading to potential therapeutic applications in conditions where carbonic anhydrase activity is dysregulated . Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of mitogen-activated protein kinases, which are crucial for transmitting signals from the cell surface to the nucleus . This modulation can lead to changes in gene expression, affecting various cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to impact cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with carbonic anhydrase results in the inhibition of the enzyme’s activity, which can have therapeutic implications . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biological activity and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation, affecting its biological activity . Long-term studies have also indicated that the compound can have sustained effects on cellular processes, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s biological activity significantly changes at specific dosage levels . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. One of the key metabolic pathways involves the cytochrome P450 enzyme system, which plays a crucial role in the compound’s biotransformation and elimination . The interaction with cytochrome P450 enzymes can lead to the formation of active or inactive metabolites, affecting the compound’s overall biological activity . Additionally, this compound can influence the levels of key metabolites, such as glucose and lipids, by modulating the activity of metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . This transport mechanism influences the compound’s localization and accumulation within specific tissues, affecting its overall biological activity . Additionally, binding proteins, such as albumin, can facilitate the distribution of this compound within the bloodstream, enhancing its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For instance, this compound can be localized to the mitochondria, where it influences mitochondrial function and energy metabolism . Additionally, the compound can be directed to the nucleus, where it modulates gene expression by interacting with transcription factors and other regulatory proteins . These subcellular localization patterns contribute to the compound’s overall biological activity and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-7(11)4-6-9-10-8(13-6)5-2-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMNUVPAPBRJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NN=C(O1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803583-26-7
Record name methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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